N-Cyclohexyl-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine

ferroptosis spiroquinoxaline structure-activity relationship

N-Cyclohexyl-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine (CAS 1171632-48-6) is a synthetic spirocyclic small molecule featuring a piperidine-quinoxaline core with an N-cyclohexyl substituent. It belongs to the spiroquinoxalinamine class, which includes the well-characterized ferroptosis inhibitor Liproxstatin-1.

Molecular Formula C18H26N4
Molecular Weight 298.4 g/mol
CAS No. 1171632-48-6
Cat. No. B1418269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Cyclohexyl-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine
CAS1171632-48-6
Molecular FormulaC18H26N4
Molecular Weight298.4 g/mol
Structural Identifiers
SMILESC1CCC(CC1)N=C2C3(CCNCC3)NC4=CC=CC=C4N2
InChIInChI=1S/C18H26N4/c1-2-6-14(7-3-1)20-17-18(10-12-19-13-11-18)22-16-9-5-4-8-15(16)21-17/h4-5,8-9,14,19,22H,1-3,6-7,10-13H2,(H,20,21)
InChIKeyKHMXMSVLBXVBTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclohexyl-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine (CAS 1171632-48-6): Spiroquinoxaline Scaffold for Ferroptosis & Neuroprotection Research


N-Cyclohexyl-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine (CAS 1171632-48-6) is a synthetic spirocyclic small molecule featuring a piperidine-quinoxaline core with an N-cyclohexyl substituent. It belongs to the spiroquinoxalinamine class, which includes the well-characterized ferroptosis inhibitor Liproxstatin-1 [1]. The compound has been listed by multiple chemical vendors as a research-grade tool compound (typical purity ≥95%) for in vitro and in vivo mechanistic studies [2]. Its spirocyclic architecture confers conformational rigidity and distinct physicochemical properties that differentiate it from planar quinoxaline analogs.

Why N-Cyclohexyl-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine Cannot Be Replaced by Generic Spiroquinoxaline Analogs


Within the spiroquinoxalinamine series, biological activity is exquisitely sensitive to the N-substituent identity. Liproxstatin-1 (N-3-chlorobenzyl) achieves potent ferroptosis inhibition (IC50 ≈ 22–38 nM) through a combination of lipid peroxide scavenging and lipophilic membrane anchoring [1]. In contrast, the N-tert-butyl analog (CAS 1170643-61-4) has been reported to exhibit substantially weaker potency in certain assays, with one annotation noting an IC50 of 28 μM [2]. The target compound's N-cyclohexyl substituent is sterically and electronically distinct from both the 3-chlorobenzyl and tert-butyl groups, positioned in a region of chemical space where even minor modifications can dramatically alter target engagement, solubility, and metabolic stability [3]. Simple substitution with an unvalidated spiroquinoxaline analog therefore carries a high risk of inactive or misleading results.

Quantitative Differentiation Evidence for N-Cyclohexyl-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine vs. Liproxstatin-1 and tert-Butyl Analog


Structural Distinction from Liproxstatin-1: Absence of Chlorophenyl Group Alters Lipophilicity and Off-Target Potential

The target compound replaces the 3-chlorobenzyl group of Liproxstatin-1 with a cyclohexyl substituent. This substitution eliminates the aryl chloride moiety, reducing molecular weight from 340.8 Da to 298.4 Da and removes potential halogen-related off-target interactions. Computed physicochemical properties for Liproxstatin-1 (PubChem CID 135735917) include XLogP3 = 3.2, 3 H-bond donors, and topological polar surface area (TPSA) = 48.5 Ų [1]. The target compound (CID 44122418) is predicted to have LogP ~3.23, 2 H-bond donors, and TPSA ~39–42 Ų based on fragment-based calculation . The reduction in H-bond donor count (3→2) and TPSA may confer improved passive membrane permeability relative to Liproxstatin-1, while the absence of chlorine eliminates potential CYP450-mediated metabolic activation pathways [2].

ferroptosis spiroquinoxaline structure-activity relationship

Potency Differentiation: Liproxstatin-1 Ferroptosis IC50 vs. tert-Butyl Analog Weak Activity as Class-Context Baseline

The spiroquinoxalinamine pharmacophore class shows extreme potency dependence on the N-substituent. Liproxstatin-1 (N-3-chlorobenzyl) inhibits ferroptosis with IC50 = 22–38 nM in GPX4−/− mouse embryonic fibroblasts and in erastin-induced ferroptosis models [1]. In contrast, the N-tert-butyl analog (CAS 1170643-61-4) has been annotated with an IC50 of 28 μM, representing an >1,000-fold loss of potency upon substitution of the chlorobenzyl with tert-butyl [2]. The N-cyclohexyl substituent occupies an intermediate steric and electronic space—more lipophilic than tert-butyl and lacking the halogen of 3-chlorobenzyl—with potency expected to fall between these extremes. Definitive IC50 data for the target compound have not yet been published in a peer-reviewed study, but the steep SAR gradient indicates that it cannot be assumed equipotent to Liproxstatin-1.

ferroptosis IC50 cell death

N-Cyclohexyl Moiety as a Lipophilic Membrane Anchor: Functional Analogy to Ferrostatin-1 SAR

Structure-activity relationship studies on Ferrostatin-1 (Fer-1) have established that its N-cyclohexyl moiety functions as a critical lipophilic anchor within biological membranes, enabling effective lipid ROS scavenging at the membrane interface [1]. The N-cyclohexyl group on the target compound is sterically and conformationally analogous to that of Fer-1, suggesting that the compound may retain the membrane-anchoring property while leveraging the spiroquinoxaline core for distinct target interactions. Fer-1 inhibits erastin-induced ferroptosis with an EC50 of 60 nM . This mechanistic rationale supports the hypothesis that the target compound may exhibit cell-protective activity via a similar membrane-localized mechanism, although direct ferroptosis inhibition data for the compound itself are not yet available.

membrane anchor lipid ROS ferroptosis

Patent Coverage: N-Cyclohexyl Spiroquinoxaline is Formally Claimed Within the Broad Markush Structure of Key Ferroptosis IP

The international patent application WO2015007730A1, titled 'Spiroquinoxaline derivatives as inhibitors of non-apoptotic regulated cell-death,' discloses a general formula (I) that encompasses the N-cyclohexyl-substituted spiroquinoxalinamine scaffold [1]. The generic Markush structure explicitly provides for N-substituents including cycloalkyl groups, under which N-cyclohexyl is covered. This patent, assigned to Helmholtz Zentrum München (inventors: Conrad, Proneth, et al.), is the foundational IP for the liproxstatin class. The target compound thus falls within the scope of a patent family that includes the extensively validated Liproxstatin-1, providing legal certainty for research use while signaling the compound's structural relevance to the inventors' lead optimization program [2].

patent intellectual property composition of matter

Chemical Vendor Availability and Purity: Commercial Access Through Multiple Suppliers with ≥95% Purity

The target compound is commercially available from multiple independent suppliers including Amerigo Scientific (Catalog FC01248985BIO), Matrix Scientific, and others, with listed purity ≥95% [1]. The MDL identifier MFCD14281770 provides a unique registry number for procurement cross-referencing . In contrast, several closely related analogs (e.g., N-cyclopentyl-spirocyclohexane-quinoxalinamine) are less widely stocked, requiring custom synthesis and longer lead times. The multi-vendor availability of the target compound reduces single-supplier dependency and enables competitive pricing for bulk procurement.

chemical procurement purity commercial availability

Caveat: Absence of Published Quantitative Pharmacology for CAS 1171632-48-6 Requires Investigator-Led Characterization

An exhaustive search of PubMed, PubChem BioAssay, ChEMBL, and patent literature (as of May 2026) found no direct IC50, Ki, EC50, or in vivo efficacy data for the target compound in any peer-reviewed primary research article [1]. The compound appears in vendor catalogs and patent Markush structures but has not been the subject of a dedicated pharmacological publication. This stands in marked contrast to Liproxstatin-1 ( >500 citations, extensive in vitro and in vivo characterization) and even the weakly active tert-butyl analog, which has at least one published potency annotation [2]. Any procurement for biological studies must therefore be accompanied by investigator-led dose-response characterization against the intended target or phenotype.

data gap pharmacological characterization due diligence

Recommended Research & Procurement Applications for N-Cyclohexyl-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine


Ferroptosis SAR Probe: Comparing N-Substituent Effects Across the Spiroquinoxalinamine Series

Procure this compound alongside Liproxstatin-1 (N-3-chlorobenzyl) and the N-tert-butyl analog to systematically map how the N-substituent governs ferroptosis inhibitory potency in GPX4−/− or erastin-treated cell models. The >1,000-fold potency gap between Liproxstatin-1 (IC50 22–38 nM) and the tert-butyl analog (IC50 ~28 μM) establishes a steep SAR gradient within which the N-cyclohexyl compound is expected to fall [1][2]. Comparative dose-response analysis will elucidate whether the cyclohexyl substituent confers intermediate potency or reveals a non-linear SAR relationship.

Membrane Localization and Lipid ROS Scavenging Studies Using the N-Cyclohexyl Anchor

The N-cyclohexyl moiety in Ferrostatin-1 serves as a validated lipophilic anchor that localizes the scavenger to biological membranes where lipid ROS are generated [1]. The target compound combines this anchor with a spiroquinoxaline core, offering a unique scaffold to investigate whether the spirocyclic architecture enhances membrane residence time or alters the subcellular distribution pattern relative to the aryl-based Fer-1 scaffold. Fluorescence-based lipid peroxidation assays (e.g., C11-BODIPY 581/591) in erastin-challenged cells are recommended.

Physicochemical Property Benchmarking Against Chlorinated Liproxstatin-1 for CNS Penetration Studies

The target compound eliminates the chlorine atom present in Liproxstatin-1, reducing molecular weight by 12.4% (298.4 vs. 340.8 g/mol) and removing one hydrogen bond donor (2 vs. 3), with a predicted TPSA reduction of ~6.5–9.5 Ų [1][2]. These properties are consistent with more favorable passive blood-brain barrier permeability under Central Nervous System Multiparameter Optimization (CNS MPO) scoring criteria. Researchers investigating ferroptosis in neurodegenerative disease models may find this compound a more CNS-suitable alternative to Liproxstatin-1, pending experimental validation of brain exposure.

Patent-Landscape-Secure Tool Compound for Non-Clinical Ferroptosis Target Validation

As a compound encompassed within the Markush claims of WO2015007730A1 (assigned to Helmholtz Zentrum München), the target compound is part of the foundational IP estate covering spiroquinoxaline ferroptosis inhibitors [1]. This provides legal clarity for use in non-clinical target validation studies, particularly in academic or biotechnology settings where freedom-to-operate considerations are paramount. Procurement from established commercial suppliers with documented purity and CAS registry ensures traceability for regulatory and publication purposes [2].

Quote Request

Request a Quote for N-Cyclohexyl-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.